molecular formula C18H30N4O B6039256 N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide

N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B6039256
M. Wt: 318.5 g/mol
InChI Key: IFYABEDFKLPIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide, also known as CYM5442, is a potent and selective antagonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and have been implicated in a variety of diseases, including inflammation, pain, and cancer. CYM5442 has shown promise as a potential therapeutic agent for these conditions.

Mechanism of Action

N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide acts as a competitive antagonist of CB2 receptors, preventing the binding of endogenous cannabinoids and other CB2 agonists. This leads to a reduction in the activation of CB2 receptors and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, pain, and cancer cell growth. It has also been shown to have neuroprotective effects in a mouse model of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide is its selectivity for CB2 receptors, which allows for more targeted effects and reduces the risk of off-target effects. However, one limitation is the potential for CB2 receptor downregulation with chronic use, which could limit its long-term efficacy.

Future Directions

There are several potential future directions for research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is its potential as a treatment for inflammatory bowel disease, which has been shown to involve CB2 receptors. Another area of interest is its potential as a neuroprotective agent in other neurodegenerative diseases, such as Parkinson's disease. Additionally, there is interest in developing more potent and selective CB2 antagonists based on the structure of N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide.

Synthesis Methods

The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide involves a multi-step process starting with the reaction of 1-(cyclohexylmethyl)piperidine with ethyl 4-chloro-1H-pyrazole-3-carboxylate to yield the intermediate 1-(cyclohexylmethyl)-3-(4-chloro-1H-pyrazol-3-yl)piperidine. This intermediate is then treated with sodium hydride and N,N-dimethylformamide to form the final product, N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One study found that N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide reduced inflammation and pain in a mouse model of arthritis by blocking CB2 receptors in immune cells. Another study showed that N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide inhibited the growth of cancer cells in vitro and in vivo by inducing cell death.

properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O/c1-2-22-13-16(11-19-22)18(23)20-17-9-6-10-21(14-17)12-15-7-4-3-5-8-15/h11,13,15,17H,2-10,12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYABEDFKLPIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.